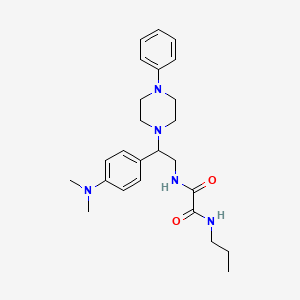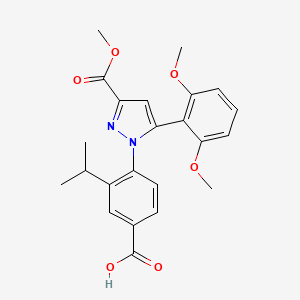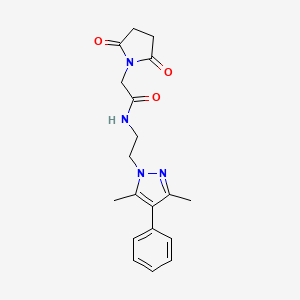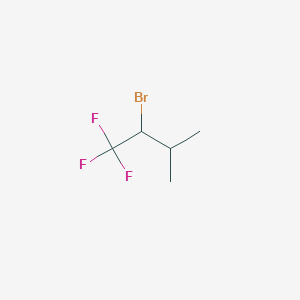![molecular formula C13H14F3N3O2 B2383708 6-(4-(三氟甲基)嘧啶-2-基)-6-氮杂螺[3.4]辛烷-8-羧酸 CAS No. 2034225-11-9](/img/structure/B2383708.png)
6-(4-(三氟甲基)嘧啶-2-基)-6-氮杂螺[3.4]辛烷-8-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an azaspirooctane structure
科学研究应用
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials with specific properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The azaspirooctane moiety is then constructed through a series of cyclization reactions. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.
化学反应分析
Types of Reactions
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the azaspirooctane structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and methanesulfonic acid for cyclization . Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the pyrimidine ring.
作用机制
The mechanism of action of 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The azaspirooctane structure provides additional binding sites, increasing the compound’s overall efficacy .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrimidine ring, known for its biological activity.
Spiro[indole-pyrazolo[3,4-b]quinoline]: A spiro compound with a similar structural motif.
Uniqueness
6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[34]octane-8-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
6-[4-(trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)9-2-5-17-11(18-9)19-6-8(10(20)21)12(7-19)3-1-4-12/h2,5,8H,1,3-4,6-7H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFILFYIGQILJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2383629.png)

![2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2383631.png)
![4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2383633.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2383634.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2383637.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)
![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
